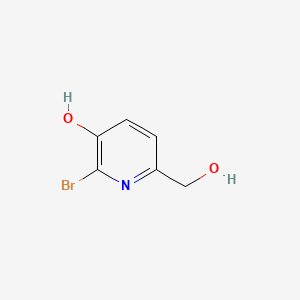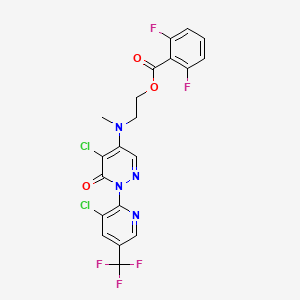
2-Bromo-6-(hydroxymethyl)-3-pyridinol
Übersicht
Beschreibung
“2-Bromo-6-(hydroxymethyl)-3-pyridinol” is a biochemical reagent . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . The empirical formula of the compound is C6H6BrNO2 .
Molecular Structure Analysis
The molecular weight of “2-Bromo-6-(hydroxymethyl)-3-pyridinol” is 204.02 . The SMILES string representation of the molecule isOCc1ccc(O)c(Br)n1 . Physical And Chemical Properties Analysis
The compound is a solid . It has a melting point range of 34°C to 41°C . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
A study reports on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, showcasing a novel class of chain-breaking antioxidants. The synthesis involved a low-temperature aryl bromide-to-alcohol conversion, highlighting the potential of such compounds in antioxidant applications (Wijtmans et al., 2004).
Magnetic and Optical Properties
Research on the initial employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to the discovery of a new family of Ln(III)(9) clusters with unique magnetic and optical properties. The study demonstrates the compound's role in synthesizing materials with dual physical properties, such as single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).
Synthesis of Complex Molecules
A study outlines the selective extraction of Am(III) over Eu(III) using 2,6-ditriazolyl- and 2,6,-ditriazinylpyridines, demonstrating the use of pyridine derivatives in complex chemical separations. This research highlights the compound's utility in synthesizing molecules with specific extraction capabilities (Kolarik et al., 1999).
Hyperbranched Polyelectrolytes
Another application is found in the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide from commercially available 3,5-lutidine, leading to new hyperbranched polyelectrolytes. This research shows the versatility of pyridine derivatives in creating materials with specific electrical properties (Monmoton et al., 2008).
Catalysis and Polymerization
A study on the synthesis, structures, and ethylene polymerization behavior of chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands showcases the utility of pyridine derivatives in catalysis and polymer production. This work illustrates how such compounds can be used to influence the polymerization process and the resulting polymer properties (Hurtado et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHFLQMZNYDGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(hydroxymethyl)pyridin-3-ol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2740910.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2740911.png)


![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2740917.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2740920.png)
![2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2740921.png)
![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)
![ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B2740926.png)
![3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2740928.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2740929.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2740931.png)
